molecular formula C28H51NO12 B11827398 TCO-PEG8-acid

TCO-PEG8-acid

Katalognummer: B11827398
Molekulargewicht: 593.7 g/mol
InChI-Schlüssel: LIPCJNZAKQKTRV-UPHRSURJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TCO-PEG8-acid is a useful research compound. Its molecular formula is C28H51NO12 and its molecular weight is 593.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality TCO-PEG8-acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TCO-PEG8-acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C28H51NO12

Molekulargewicht

593.7 g/mol

IUPAC-Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C28H51NO12/c30-27(31)8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-29-28(32)41-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25H2,(H,29,32)(H,30,31)/b2-1-

InChI-Schlüssel

LIPCJNZAKQKTRV-UPHRSURJSA-N

Isomerische SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Kanonische SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

TCO-PEG8-acid CAS number and safety data sheet SDS

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of TCO-PEG8-acid, designed for researchers and drug development professionals.

Advanced Bioconjugation via Inverse Electron Demand Diels-Alder (IEDDA) Chemistry

Executive Summary

TCO-PEG8-acid (CAS: 2353410-03-2) is a heterobifunctional linker critical to "Click Chemistry" applications, specifically the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[1] Unlike copper-catalyzed click reactions, the ligation between Trans-Cyclooctene (TCO) and Tetrazine is bioorthogonal, catalyst-free, and proceeds with exceptionally fast kinetics (


 up to 

depending on the TCO isomer).

This guide details the physicochemical properties, safety protocols (SDS), and validated experimental workflows for utilizing TCO-PEG8-acid in antibody-drug conjugate (ADC) development and proteomic labeling.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The inclusion of a polyethylene glycol (PEG) spacer with 8 units (PEG8) bridges the hydrophobicity of the TCO moiety and the reactive carboxylic acid, ensuring aqueous solubility and reducing aggregation in biological media.

Table 1: Chemical Specifications
PropertySpecification
Chemical Name Trans-Cyclooctene-PEG8-Carboxylic Acid
CAS Number 2353410-03-2
Molecular Weight ~593.71 Da
Formula

Solubility DMSO, DMF, DCM, Water (miscible due to PEG8)
Reactive Group A Trans-Cyclooctene (TCO) - Reacts with Tetrazines
Reactive Group B Carboxylic Acid (-COOH) - Activates to ester/amide
Purity Grade Typically

(HPLC)
Appearance Viscous oil or low-melting solid (colorless to light yellow)

Safety Data Sheet (SDS) Analysis & Handling

Critical Safety Notice: While TCO-PEG8-acid is generally classified as a non-volatile irritant, the high reactivity of the TCO ring requires specific handling to maintain reagent integrity.

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Stability & Storage (The "TCO Problem")

The trans-cyclooctene ring contains significant ring strain (~29 kcal/mol), which drives its reactivity but also its instability.

  • Isomerization Risk: TCO can isomerize to the unreactive cis-cyclooctene (CCO) upon exposure to light or transition metals.

  • Storage Protocol:

    • Temperature: Store at -20°C .

    • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation.

    • Light: Protect from light (amber vials or foil-wrapped).

    • Shelf Life: ~12 months if stored correctly.[2] Always verify reactivity with a Tetrazine titration before critical experiments.

Mechanism of Action: The IEDDA Reaction

The core utility of TCO-PEG8-acid lies in the IEDDA reaction. The strained TCO alkene acts as the dienophile, reacting with a tetrazine diene.[3] This is the fastest bioorthogonal reaction known, orders of magnitude faster than strain-promoted azide-alkyne cycloaddition (SPAAC).

Diagram 1: IEDDA Reaction Pathway

The following diagram illustrates the interaction between the TCO-PEG8-Acid conjugate and a Tetrazine probe, leading to the release of Nitrogen gas and the formation of a stable Dihydropyridazine adduct.

IEDDA_Mechanism TCO TCO-PEG8-Conjugate (Dienophile) Transition [Transition State] Inverse Electron Demand TCO->Transition  k2 > 800 M-1s-1 Tetrazine Tetrazine Probe (Diene) Tetrazine->Transition  k2 > 800 M-1s-1 Intermediate Bicyclic Intermediate Transition->Intermediate Product 4,5-Dihydropyridazine (Stable Adduct) Intermediate->Product  Retro-Diels-Alder Gas N2 Gas (Released) Intermediate->Gas

Caption: Mechanism of TCO-Tetrazine ligation. The release of


 makes the reaction irreversible and entropically favorable.

Experimental Workflow: Bioconjugation Protocol

This protocol describes the activation of the carboxylic acid terminus to an NHS ester, followed by conjugation to a primary amine (e.g., Lysine on an antibody).

Pre-requisites
  • Buffer: Phosphate Buffered Saline (PBS), pH 7.2 – 7.4 (amine-free).

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Solvent: Dry DMSO or DMF.

Step-by-Step Methodology
Phase 1: Activation (In Situ NHS Ester Formation)
  • Dissolve TCO-PEG8-acid in dry DMSO to a concentration of 10–50 mM.

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents).

  • Incubate at room temperature for 15–30 minutes.

    • Expert Note: While TCO-PEG8-NHS esters are commercially available, in situ activation of the acid allows for fresher reagents and lower cost, provided the DMSO is strictly anhydrous to prevent hydrolysis.

Phase 2: Conjugation to Protein
  • Buffer Exchange: Ensure the target protein is in an amine-free buffer (PBS, pH 7.4). Remove Tris or Glycine via dialysis or spin columns.

  • Mixing: Add the activated TCO-PEG8-NHS solution to the protein.

    • Ratio: Use a 10–20 molar excess of TCO over protein for antibodies (IgG).

    • Solvent Limit: Keep final DMSO concentration < 10% (v/v) to prevent protein denaturation.

  • Incubation: React for 1–2 hours at Room Temperature or 4°C overnight.

Phase 3: Purification
  • Desalting: Remove excess unreacted TCO using a Zeba™ Spin Desalting Column or size-exclusion chromatography (PD-10).

  • Storage: Store the TCO-labeled protein at -80°C. Do not store at 4°C for prolonged periods due to TCO isomerization risks.

Diagram 2: Conjugation Workflow

Conjugation_Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Coupling cluster_2 Phase 3: QC & Purification Step1 Dissolve TCO-PEG8-Acid (in DMSO) Step2 Add EDC + NHS (1.5 eq each) Step1->Step2 Step3 Incubate 15-30 min (Form Active Ester) Step2->Step3 Mix Mix Protein + Activated TCO Step3->Mix Add to Protein Protein Target Protein (pH 7.4, Amine-Free) Protein->Mix Incubate React 1-2 Hours (Amide Bond Formation) Mix->Incubate Purify Desalting Column (Remove excess TCO) Incubate->Purify QC Tetrazine Titration (Verify TCO:Protein Ratio) Purify->QC

Caption: Workflow for converting TCO-PEG8-Acid to an amine-reactive species and coupling to a biological target.

Quality Control: The Self-Validating System

How do you know your conjugation worked? You must validate the Degree of Labeling (DOL) .

Protocol: Tetrazine Titration

Because TCO absorbs in the low UV range (often obscured by protein at 280nm), standard UV-Vis quantification is difficult. Instead, use the Tetrazine absorbance shift .

  • Take a known concentration of a Tetrazine dye (e.g., Tetrazine-Cy5).

  • Titrate your TCO-labeled protein into the Tetrazine solution.

  • Monitor the decrease in Tetrazine absorbance (typically around 520 nm for methyl-tetrazines) as the IEDDA reaction consumes the tetrazine chromophore.

  • Calculation:

    
    
    

References

  • Glyco MindSynth. TCO-PEG8-acid Chemical Specifications. Glyco MindSynth Catalog. Retrieved from [Link]

  • Blackman, M. L., et al. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity. Journal of the American Chemical Society. Retrieved from [Link]

  • Selvaraj, R., & Fox, J. M. (2013). Trans-Cyclooctene — a Stable, Voracious Dienophile for Bioorthogonal Labeling. Current Opinion in Chemical Biology. Retrieved from [Link]

Sources

Methodological & Application

Activating TCO-PEG8-Acid with EDC and NHS: A Detailed Protocol for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the activation of TCO-PEG8-acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This procedure is fundamental for researchers, scientists, and drug development professionals aiming to create stable, amine-reactive TCO (trans-cyclooctene) linkers for subsequent bioconjugation via click chemistry. The inclusion of an eight-unit polyethylene glycol (PEG8) spacer enhances solubility and reduces steric hindrance, thereby improving the accessibility and reactivity of the TCO moiety.[1][2]

The protocol herein is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Foundational Principles: The Chemistry of EDC/NHS Activation

The activation of the terminal carboxylic acid on TCO-PEG8-acid is a two-step process facilitated by EDC and NHS.[3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Carbodiimide-mediated Activation: EDC reacts with the carboxyl group of TCO-PEG8-acid to form a highly reactive but unstable O-acylisourea intermediate.[4] This reaction is most efficient under acidic conditions (pH 4.5-6.0), which protonates the carboxylate, making it more susceptible to carbodiimide activation.[4][5]

  • NHS Ester Stabilization: The O-acylisourea intermediate is prone to hydrolysis, which would regenerate the original carboxylic acid and render the activation futile.[4][6] To circumvent this, NHS is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[7] This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, especially at neutral pH, allowing for a more controlled and efficient subsequent reaction with primary amines.[8]

The resulting TCO-PEG8-NHS ester can then be reliably used to label proteins, antibodies, or other amine-containing biomolecules, preparing them for highly efficient and specific bioorthogonal ligation with tetrazine-modified partners.[9]

EDC_NHS_Activation TCO_Acid TCO-PEG8-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) TCO_Acid->O_Acylisourea + EDC EDC EDC Isourea Isourea Byproduct EDC->Isourea O_Acylisourea->TCO_Acid Hydrolysis TCO_NHS_Ester TCO-PEG8-NHS Ester (Amine-Reactive) O_Acylisourea->TCO_NHS_Ester + NHS NHS NHS Conjugate TCO-PEG8-CO-NH-R' TCO_NHS_Ester->Conjugate + R'-NH₂ (Amine) Amine R'-NH₂

Figure 1: EDC/NHS activation of TCO-PEG8-acid.

Pre-Reaction Considerations: Setting the Stage for Success

Careful planning and preparation are paramount for a successful activation reaction. The following factors must be considered:

  • Reagent Quality and Handling: EDC is moisture-sensitive and should be stored desiccated and brought to room temperature before opening to prevent condensation.[10] It is highly recommended to use fresh, high-quality EDC and NHS for optimal results. Prepare stock solutions of EDC and NHS immediately before use, as their stability in aqueous solutions is limited.[11]

  • Buffer Selection: The choice of buffer is critical. The activation reaction should be performed in a buffer free of extraneous carboxyl and amine groups, which would compete with the intended reaction.[4]

    • Activation Buffer: A 2-(N-morpholino)ethanesulfonic acid (MES) buffer at a pH of 5.0-6.0 is ideal for the activation step.[5][11]

    • Coupling Buffer: For the subsequent reaction with amine-containing molecules, a phosphate-buffered saline (PBS) at pH 7.2-7.5 is recommended.[5][8]

  • pH Optimization: The pH of the reaction environment directly influences the efficiency of both the activation and the subsequent amine coupling.

    • Activation (pH 5.0-6.0): This pH range provides a balance between efficient EDC-mediated activation and minimizing the hydrolysis of the O-acylisourea intermediate.[12][13]

    • Amine Coupling (pH 7.2-8.0): At this pH, primary amines are deprotonated and thus more nucleophilic, leading to a more efficient reaction with the NHS ester.[5][12] However, be aware that the hydrolysis of the NHS ester also increases with pH. The half-life of an NHS ester can be several hours at pH 7 but drops to mere minutes at pH 8.6.[8][11]

Detailed Protocol for TCO-PEG8-Acid Activation

This protocol outlines a two-step procedure that separates the activation of TCO-PEG8-acid from the subsequent amine coupling, allowing for greater control and optimization.

Materials and Reagents
  • TCO-PEG8-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (for improved aqueous solubility)[14]

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution (optional): 2-Mercaptoethanol[5] or Hydroxylamine[5]

  • Purification: Desalting column (e.g., Zeba™ Spin Desalting Column)[5]

Step-by-Step Activation Procedure
  • Prepare TCO-PEG8-acid Solution: Dissolve the TCO-PEG8-acid in the Activation Buffer to a final concentration of 1-10 mg/mL. If solubility is an issue, a small amount of a water-miscible organic solvent like DMF or DMSO can be added.

  • Prepare EDC and NHS/Sulfo-NHS Stock Solutions: Immediately before use, prepare concentrated stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF, DMSO, or Activation Buffer. It is crucial to use these solutions promptly.

  • Initiate the Activation Reaction: Add the EDC and NHS/Sulfo-NHS stock solutions to the TCO-PEG8-acid solution. The molar ratio of the reactants is a critical parameter for optimization.

ComponentMolar Ratio (relative to TCO-PEG8-acid)Rationale
TCO-PEG8-acid1The molecule to be activated.
EDC2-10A molar excess ensures efficient activation of the carboxyl groups.[15]
NHS/Sulfo-NHS2-5A molar excess drives the reaction towards the formation of the more stable NHS ester.[5][15]
  • Incubation: Gently mix the reaction and incubate for 15-60 minutes at room temperature. A 15-minute incubation is often sufficient.[5][12] Longer incubation times may not necessarily improve efficiency and could increase the risk of side reactions.

Activation_Workflow cluster_prep Preparation cluster_reaction Activation cluster_cleanup Purification & Quenching cluster_final Ready for Conjugation Dissolve_TCO Dissolve TCO-PEG8-acid in Activation Buffer (pH 6.0) Add_Reagents Add EDC and NHS to TCO-PEG8-acid solution Dissolve_TCO->Add_Reagents Prep_EDC_NHS Prepare fresh EDC & NHS solutions Prep_EDC_NHS->Add_Reagents Incubate Incubate 15-60 min at room temperature Add_Reagents->Incubate Quench Optional: Quench excess EDC (e.g., 2-mercaptoethanol) Incubate->Quench Purify Purify activated TCO-PEG8-NHS (Desalting Column) Quench->Purify Final_Product Activated TCO-PEG8-NHS Ester Purify->Final_Product

Figure 2: Workflow for the activation of TCO-PEG8-acid.

Quenching and Purification
  • Quenching (Optional but Recommended): To stop the reaction and deactivate any remaining EDC, a quenching agent can be added. 2-Mercaptoethanol (final concentration of 20 mM) can be used to quench EDC.[5][6] Alternatively, hydroxylamine can be added to a final concentration of 10 mM to hydrolyze any unreacted NHS esters.[5][8]

  • Purification: It is highly recommended to remove excess EDC, NHS, and byproducts immediately after the activation reaction. This can be achieved using a desalting column equilibrated with the appropriate buffer for the subsequent amine coupling reaction (e.g., PBS, pH 7.2).[5] This purification step is crucial to prevent unwanted side reactions and to ensure the purity of the activated TCO-PEG8-NHS ester.

The purified TCO-PEG8-NHS ester should be used immediately for conjugation with the amine-containing molecule, as the NHS ester is still susceptible to hydrolysis over time.[8]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Activation Efficiency - Inactive EDC or NHS due to improper storage or handling.- Incorrect pH of the activation buffer.- Presence of competing nucleophiles (e.g., Tris, glycine) in the buffer.- Use fresh, high-quality EDC and NHS. Equilibrate to room temperature before opening.[10]- Verify the pH of the activation buffer is between 5.0 and 6.0.[11]- Use a non-amine, non-carboxylate buffer like MES.[5]
Precipitation/Aggregation - Low solubility of TCO-PEG8-acid or the activated ester.- High concentration of reagents.- Add a small amount of a water-miscible organic solvent (e.g., DMF, DMSO).- Perform the reaction in a more dilute solution.
Inconsistent Results - Poor pH control during the reaction.- Inconsistent timing of reagent addition and incubation.- Use a high-quality buffer within its optimal pH range.[11]- Standardize the protocol with consistent timing for each step.

Conclusion

The activation of TCO-PEG8-acid with EDC and NHS is a robust and widely used method for preparing amine-reactive linkers for bioconjugation. By understanding the underlying chemical principles and carefully controlling the reaction parameters, particularly reagent quality, buffer composition, and pH, researchers can achieve high activation efficiencies and reproducible results. This detailed protocol serves as a comprehensive guide to empower scientists in their endeavors to develop novel bioconjugates for a wide range of applications in research and drug development.

References

  • UC Irvine. Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. Retrieved from [Link]

  • ResearchGate. (2020, February 12). Is it essential to maintain low pH while activating carboxylic groups using EDC/NHS. Retrieved from [Link]

  • ResearchGate. (2015, August 9). What is the best and reliable approach to prepare EDC/NHS solution? Retrieved from [Link]

  • Creative Diagnostics. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • Reddit. (2024, January 26). How does EDC/NHS coupling ACTUALLY work ? Retrieved from [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Zhang, P., et al. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Journal of The Electrochemical Society, 160(4), H229-H233.
  • Reddit. (2022, July 1). Help with NHS/EDC coupling protocol to attach antibodies to glass. Retrieved from [Link]

  • Interchim. NHS / sulfo-NHS. Retrieved from [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of Antibody-Drug Conjugates (ADCs) via TCO-PEG8-Acid and Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of antibody-drug conjugates (ADCs) using a bioorthogonal strategy centered on the TCO-PEG8-acid linker. We will delve into the principles of the inverse-electron-demand Diels-Alder (IEDDA) reaction, detail a robust, step-by-step protocol for antibody modification and payload conjugation, and outline essential characterization techniques. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the process effectively. This protocol is designed to produce well-defined, stable ADCs with favorable biophysical properties.

Introduction: The Power of Bioorthogonal Chemistry in ADC Development

Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that combine the high specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules.[1] This synergy allows for targeted delivery of a payload directly to diseased tissues, such as tumors, thereby minimizing systemic toxicity and widening the therapeutic window.[1][2] The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy.[2][3]

Traditional ADC conjugation chemistries often target native amino acid residues like lysine or cysteine, which can result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites.[1][4] This heterogeneity complicates characterization and can lead to inconsistent in vivo performance.[4][5]

To overcome these challenges, bioorthogonal chemistry has emerged as a superior strategy. These reactions proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[6][7] Among the most powerful bioorthogonal tools is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine.[8][9] This "click" reaction is prized for its exceptionally fast kinetics (up to 2000 M⁻¹s⁻¹), allowing for efficient conjugation at low reactant concentrations without the need for a catalyst.[7][10][11]

This application note focuses on a two-stage approach where the antibody is first functionalized with a TCO-PEG8-acid linker, and the resulting TCO-modified antibody is then reacted with a tetrazine-functionalized payload to form the final ADC.

The Role of the TCO-PEG8-Acid Linker

The TCO-PEG8-acid linker is a heterobifunctional molecule designed with three key domains:

  • trans-Cyclooctene (TCO): This strained alkene serves as the highly reactive dienophile that rapidly and specifically ligates with a tetrazine-modified payload.[10][11]

  • Carboxylic Acid (-acid): This functional group provides a handle for attachment to the antibody. It is typically activated in situ to an N-hydroxysuccinimide (NHS) ester, which then efficiently reacts with the ε-amino groups of solvent-exposed lysine residues on the antibody surface.

  • Polyethylene Glycol (PEG8): The eight-unit PEG spacer is crucial for imparting favorable physicochemical properties.[5] It enhances the hydrophilicity of the linker-payload complex, which is critical as many cytotoxic payloads are highly hydrophobic.[5] This increased solubility helps prevent aggregation during the conjugation reaction and in the final ADC product.[5] Furthermore, PEG linkers can improve the pharmacokinetic profile of the ADC, potentially reducing non-specific uptake and off-target toxicity.[3][12]

Reaction Mechanism: The TCO-Tetrazine Ligation

The core of this ADC synthesis strategy is the IEDDA cycloaddition. This reaction occurs between an electron-poor diene (the tetrazine) and an electron-rich dienophile (the TCO).[9] The process is a rapid [4+2] cycloaddition, which forms an unstable intermediate that promptly undergoes a retro-Diels-Alder reaction to eliminate nitrogen gas (N₂), resulting in a highly stable dihydropyridazine linkage.[8][10]

Materials and Equipment

Reagents and Consumables
ReagentSupplier ExamplePurpose
Monoclonal Antibody (e.g., Trastuzumab)In-house or CommercialTargeting vehicle
TCO-PEG8-acidMedchemExpress, BroadPharmLinker
N-Hydroxysuccinimide (NHS)Sigma-AldrichActivating agent for carboxylic acid
EDC HydrochlorideSigma-AldrichCarbodiimide for NHS ester formation
Tetrazine-Payload (e.g., Tetrazine-MMAE)In-house or CommercialCytotoxic agent
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichOrganic solvent for linker/payload
Phosphate-Buffered Saline (PBS), pH 7.4GibcoReaction and storage buffer
50 mM MES Buffer, pH 6.0Sigma-AldrichBuffer for NHS ester activation
L-ArginineSigma-AldrichAggregation suppressor (optional)
Polysorbate 20 (Tween-20)Sigma-AldrichSurfactant to prevent aggregation
Amicon® Ultra Centrifugal Filters (30 kDa MWCO)MilliporeSigmaBuffer exchange and purification
PD-10 Desalting ColumnsCytivaGravity-flow purification
Hydrophobic Interaction Chromatography (HIC) ColumnWaters, AgilentADC purification and DAR analysis
Size Exclusion Chromatography (SEC) ColumnWaters, AgilentAggregate and purity analysis
Equipment
  • UV-Vis Spectrophotometer

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • HPLC or FPLC system

  • pH meter

  • Vortex mixer and magnetic stirrer

  • Incubator or temperature-controlled shaker

  • Analytical balance

Experimental Workflow and Protocols

The synthesis is a multi-stage process requiring careful execution and purification at intermediate steps to ensure a high-quality final product.

G start Start: Monoclonal Antibody (mAb) step1 Step 1: In Situ Activation of TCO-PEG8-Acid (Forms NHS Ester) start->step1 Add EDC/NHS in MES Buffer step2 Step 2: Antibody Modification (mAb + Activated TCO-Linker) step1->step2 step3 Step 3: Purification of TCO-mAb (Removes excess linker) step2->step3 Buffer Exchange (e.g., TFF/SEC) step4 Step 4: IEDDA Ligation (TCO-mAb + Tetrazine-Payload) step3->step4 step5 Step 5: Final ADC Purification (Removes excess payload) step4->step5 Purification (e.g., HIC/TFF) step6 Step 6: ADC Characterization (DAR, Purity, Aggregation) step5->step6 end_node Final ADC Product step6->end_node

Protocol 1: Preparation of TCO-Modified Antibody (TCO-mAb)

This protocol first activates the carboxylic acid of the TCO-PEG8-acid linker to an NHS ester, which then reacts with lysine residues on the antibody.

Rationale: The direct reaction between a carboxylic acid and an amine is inefficient. Activating the acid with EDC and NHS creates a semi-stable intermediate that is highly reactive towards primary amines (like the ε-amino group of lysine) at physiological pH, forming a stable amide bond. A slightly acidic pH (6.0) for the activation step helps stabilize the NHS ester before it is introduced to the antibody solution at a higher pH.

1.1. Reagent Preparation

  • Antibody Solution: Prepare the antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS, pH 7.4). Ensure the buffer is amine-free (e.g., no Tris).

  • Linker Stock Solution: Dissolve TCO-PEG8-acid in anhydrous DMSO to a final concentration of 10 mM.

  • Activation Reagents: Prepare fresh 100 mM stock solutions of EDC and NHS in 50 mM MES buffer, pH 6.0.

1.2. In Situ Activation of TCO-PEG8-Acid

  • In a microcentrifuge tube, combine the TCO-PEG8-acid stock solution with the EDC and NHS stock solutions. A molar ratio of 1:1.5:1.5 (TCO-acid:EDC:NHS) is recommended.

  • Incubate the mixture for 15-30 minutes at room temperature to form the TCO-PEG8-NHS ester.

1.3. Antibody Conjugation

  • Determine the molar equivalents of the activated linker needed. A starting point of 5-10 molar equivalents of linker per antibody is recommended to achieve a DAR of 2-4. This must be optimized for each specific antibody.

  • Add the freshly activated TCO-PEG8-NHS ester solution directly to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid antibody denaturation.[5]

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

1.4. Purification of TCO-mAb

  • Rationale: It is critical to remove all unreacted linker and activation byproducts. Residual linker can react with the tetrazine-payload in the next step, reducing conjugation efficiency and complicating final purification.

  • Purify the TCO-mAb conjugate using a desalting method. For small scales (<2.5 mL), a PD-10 column is suitable. For larger scales, tangential flow filtration (TFF) with a 30 kDa MWCO membrane is highly effective.[][14]

  • Exchange the buffer into a suitable reaction buffer for the next step, typically PBS at pH 7.4.

  • Measure the protein concentration of the purified TCO-mAb using a UV-Vis spectrophotometer at 280 nm.

Protocol 2: IEDDA Ligation to Form the ADC

This protocol describes the highly efficient "click" reaction between the purified TCO-mAb and the tetrazine-functionalized payload.

Rationale: The IEDDA reaction is extremely fast and chemoselective.[6] A slight molar excess of the tetrazine-payload is used to ensure complete reaction with all available TCO sites on the antibody, maximizing the yield of the desired ADC.

2.1. Reagent Preparation

  • Tetrazine-Payload Stock: Prepare a 10 mM stock solution of the tetrazine-payload in anhydrous DMSO.

2.2. Conjugation Reaction

  • To the purified TCO-mAb solution (at 5-10 mg/mL), add the tetrazine-payload stock solution. A molar ratio of 1.5 equivalents of tetrazine-payload per TCO site is recommended. (e.g., If you targeted a linker:mAb ratio of 8, use 12 equivalents of payload per mAb).

  • Incubate the reaction for 30-60 minutes at room temperature. The reaction is often complete in under 30 minutes due to the fast kinetics.[6]

2.3. Final ADC Purification

  • Rationale: Excess, unreacted tetrazine-payload is highly cytotoxic and must be completely removed from the final product.

  • Purify the ADC using TFF (30 kDa MWCO) or chromatography.[][14] Hydrophobic Interaction Chromatography (HIC) is particularly effective as it can not only remove the small molecule payload but also separate ADC species with different DAR values.[]

  • The purified ADC should be buffer-exchanged into a formulation buffer (e.g., PBS with 0.01% Polysorbate 20) for storage at 2-8°C.

Characterization of the Final ADC

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized ADC. The drug-to-antibody ratio (DAR) is a critical quality attribute that directly impacts efficacy and toxicity.[1][15][16]

ParameterMethodPurposeTypical Result
Protein Concentration UV-Vis (A280)Determine final ADC concentration.1-10 mg/mL
Average DAR LC-MSDetermine the average number of drugs per antibody.2 - 4
Purity & Aggregation Size Exclusion (SEC-HPLC)Quantify monomeric ADC and detect high molecular weight species (aggregates).>95% Monomer
Drug Distribution HIC or LC-MSAssess the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).Defined peaks for each species
DAR Determination by Mass Spectrometry (LC-MS)
  • Sample Preparation: If necessary, deglycosylate the ADC sample using an enzyme like PNGase F to simplify the mass spectrum.

  • Analysis: Inject the intact or deglycosylated ADC onto a reverse-phase LC column coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

  • Data Processing: Deconvolute the resulting mass spectrum to obtain the zero-charge masses of the different species present.

  • Calculation:

    • Identify the mass of the unconjugated antibody (mAb).

    • Identify the masses of the conjugated species (ADC).

    • The mass of a single linker-payload is calculated as: Mass(Linker-Payload) = Mass(TCO-PEG8) + Mass(Payload) - Mass(H₂O) [from amide bond] + Mass(N₂) [from tetrazine reaction].

    • The DAR for each peak is determined by: (Mass_ADC_Peak - Mass_mAb) / Mass_Linker-Payload

    • The average DAR is calculated by the weighted average of the peak intensities from the deconvoluted spectrum.[]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low DAR - Inefficient activation of TCO-PEG8-acid.- Insufficient molar excess of linker.- Hydrolysis of NHS ester before reaction.- Use freshly prepared EDC/NHS solutions.- Increase the molar equivalents of linker.- Add activated linker to mAb solution immediately.
High Aggregation - High concentration of organic solvent (DMSO).- Hydrophobicity of the payload.- Sub-optimal buffer conditions (pH, ionic strength).- Keep final DMSO concentration <10%.- Include aggregation suppressors like L-Arginine.- Optimize formulation buffer. Perform SEC analysis.
Low Recovery - Non-specific binding to purification materials.- Precipitation of the conjugate.- Use low-protein-binding consumables.- Ensure payload is fully solubilized before addition.- Check for visible precipitates during the reaction.
Broad Peaks in HIC - High degree of heterogeneity.- This may be expected with lysine conjugation. Optimize linker:mAb ratio to narrow the distribution.

References

  • Panowski, S., et al. (2014). Methods for site-specific drug conjugation to antibodies. mAbs, 6(1), 34-45. Retrieved from [Link]

  • Pavan, M., et al. (2020). Inverse Electron-Demand Diels–Alder Bioconjugation Reactions Using 7-Oxanorbornenes as Dienophiles. The Journal of Organic Chemistry, 85(9), 6176-6185. Retrieved from [Link]

  • DC Chemicals. (n.d.). ADCs Linker/Click Chemistry. Retrieved from [Link]

  • Senter, P. D., & Slayden, O. D. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. In Antibody-Drug Conjugates (pp. 215-240). Royal Society of Chemistry. Retrieved from [Link]

  • Agilent Technologies. (2015). Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

  • Tsuchikama, K., & An, Z. (2018). Current approaches for the purification of antibody-drug conjugates. Protein & Cell, 9(1), 109-118. Retrieved from [Link]

  • Devaraj, N. K., et al. (2011). Tetrazine-trans-cyclooctene ligation for the rapid construction of integrin αvβ3 targeted PET tracer based on a cyclic RGD peptide. Integrative biology, 3(10), 1035-1041. Retrieved from [Link]

  • Rossin, R., et al. (2018). Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice. Nature Communications, 9(1), 1-11. Retrieved from [Link]

  • Medicilon. (2024, March 26). Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Inverse Electron Demand Diels-Alder Reaction (IEDDA). Retrieved from [Link]

  • Burke, B. P., et al. (2015). Tetrazine-trans-cyclooctene ligated lanthanide conjugates for biomedical imaging. Inorganic Chemistry Frontiers, 2(5), 447-452. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. Retrieved from [Link]

  • SCIEX. (n.d.). A streamlined workflow for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs). Retrieved from [Link]

  • AxisPharm. (2024, September 30). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

  • Wu, H., & Devaraj, N. K. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(17), 5347-5360. Retrieved from [Link]

  • Tomarchio, E. G., et al. (2024). Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body. European Journal of Medicinal Chemistry, 273, 116515. Retrieved from [Link]

  • Bruker. (n.d.). LCMS 163 - drug analysis to antibody ratio and drug distribution. Retrieved from [Link]

  • Tomarchio, E. G., et al. (2024). Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body. European Journal of Medicinal Chemistry, 273, 116515. Retrieved from [Link]

  • Wiessler, M., et al. (2010). The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners. International Journal of Medical Sciences, 7(1), 19-28. Retrieved from [Link]

  • Lu, J., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). International Journal of Molecular Sciences, 17(2), 194. Retrieved from [Link]

  • Giese, M. (2025, January 16). Mitigating ADC Toxicities With Linker-Payload Design. Vector Laboratories. Retrieved from [Link]

  • Wikipedia. (n.d.). Inverse electron-demand Diels–Alder reaction. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum. Retrieved from [Link]

  • Bhutada, S., et al. (2022). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. Membranes, 12(11), 1083. Retrieved from [Link]

  • Reiner, T., et al. (2010). Tetrazine-trans-cyclooctene ligation for the rapid construction of 18F labeled probes. Chemical Communications, 46(19), 3304-3306. Retrieved from [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to Labeling Peptides with TCO-PEG8-Acid Linker

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Bioorthogonal Chemistry in Peptide Labeling

In the landscape of modern bioconjugation, the ability to selectively and efficiently label peptides is paramount for advancing diagnostics, therapeutics, and our fundamental understanding of biological processes. Bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes, has emerged as a powerful tool in this endeavor. Among the most rapid and selective bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a strained dienophile, such as trans-cyclooctene (TCO).[1][2][3]

This guide provides a detailed protocol and scientific rationale for labeling peptides with a TCO-PEG8-acid linker. The inclusion of an eight-unit polyethylene glycol (PEG) spacer enhances the water solubility of the labeled peptide and minimizes steric hindrance, thereby improving conjugation efficiency and preserving the peptide's biological activity.[4][5][6] The terminal carboxylic acid on the linker allows for a versatile two-step labeling strategy, wherein the acid is first activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester, which then readily couples with primary amines on the peptide.

The Chemistry of TCO-PEG8-Acid Labeling: A Two-Part Process

The labeling procedure can be conceptually divided into two key chemical transformations:

  • Activation of the TCO-PEG8-Acid: The carboxylic acid moiety of the linker is not sufficiently reactive to directly form a stable amide bond with the amine groups of a peptide under physiological conditions. Therefore, it must first be converted into a more reactive intermediate. The most common and effective method for this is the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[7][8][] EDC activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[2][8] This intermediate is then stabilized by NHS to form an amine-reactive NHS ester, which is less susceptible to hydrolysis than the O-acylisourea intermediate.[10]

  • Conjugation to the Peptide: The newly formed TCO-PEG8-NHS ester is then introduced to the peptide. The NHS ester reacts specifically with primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine, to form a stable amide bond.[3][4][] This reaction proceeds efficiently at a slightly basic pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[1][]

Visualizing the Workflow

TCO_Labeling_Workflow cluster_activation Part 1: Activation of TCO-PEG8-Acid cluster_conjugation Part 2: Peptide Conjugation cluster_downstream Downstream Applications TCO_Acid TCO-PEG8-Acid TCO_NHS TCO-PEG8-NHS Ester (Activated Linker) TCO_Acid->TCO_NHS Activation EDC_NHS EDC + NHS (Activation Reagents) EDC_NHS->TCO_NHS Labeled_Peptide TCO-Labeled Peptide TCO_NHS->Labeled_Peptide Conjugation (pH 7.2-8.5) Peptide Peptide with Primary Amines (-NH2) Peptide->Labeled_Peptide Purification Purification (e.g., HPLC, SEC) Labeled_Peptide->Purification Analysis Analysis (e.g., Mass Spectrometry) Purification->Analysis Click_Chemistry Tetrazine Ligation (Click Reaction) Analysis->Click_Chemistry

Caption: Workflow for labeling peptides with TCO-PEG8-acid.

Experimental Protocols

Part 1: Activation of TCO-PEG8-Acid to TCO-PEG8-NHS Ester

This protocol describes the in situ generation of the TCO-PEG8-NHS ester. It is crucial that the NHS ester is used immediately after preparation due to its susceptibility to hydrolysis in aqueous environments.[3][11]

Materials:

  • TCO-PEG8-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for improved water solubility

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve TCO-PEG8-acid in anhydrous DMF or DMSO to a final concentration of 100 mM.

    • Immediately before use, prepare a 100 mM solution of EDC-HCl in Activation Buffer.

    • Immediately before use, prepare a 100 mM solution of NHS (or sulfo-NHS) in Activation Buffer.

  • Activation Reaction:

    • In a microcentrifuge tube, combine the TCO-PEG8-acid solution, EDC-HCl solution, and NHS solution at a molar ratio of 1:1.2:1.2. For example, to 10 µL of 100 mM TCO-PEG8-acid, add 12 µL of 100 mM EDC-HCl and 12 µL of 100 mM NHS.

    • Vortex the mixture gently and incubate at room temperature for 15-30 minutes. This solution containing the activated TCO-PEG8-NHS ester is now ready for immediate use in the peptide conjugation step.

Part 2: Conjugation of Activated TCO-Linker to the Peptide

Materials:

  • Peptide of interest, purified and dissolved in a suitable buffer.

  • Activated TCO-PEG8-NHS ester solution (from Part 1).

  • Conjugation Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5. Crucially, this buffer must be free of primary amines (e.g., Tris or glycine). [11][12]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification system (e.g., HPLC, Size-Exclusion Chromatography).

Procedure:

  • Prepare the Peptide:

    • Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL.[12] The optimal concentration may need to be determined empirically.

  • Conjugation Reaction:

    • Add the freshly prepared TCO-PEG8-NHS ester solution to the peptide solution. A molar excess of the NHS ester (typically 10-20 fold) over the peptide is recommended to drive the reaction to completion.[5][11] The optimal ratio may need to be determined experimentally.

    • Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C, with gentle mixing.[1][12] Protect the reaction from light if any components are light-sensitive.

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted TCO-PEG8-NHS ester.[5][13]

    • Incubate for an additional 15-30 minutes at room temperature.

Part 3: Purification and Analysis of the TCO-Labeled Peptide

Purification:

It is essential to remove unreacted linker, byproducts, and quenching reagents from the labeled peptide.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for purifying the labeled peptide, offering excellent resolution.

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This method is suitable for separating the larger labeled peptide from smaller molecules like the unreacted linker and quenching reagents.[4][11]

Analysis and Characterization:

  • Mass Spectrometry (MS): This is the gold standard for confirming successful conjugation.[14] By comparing the mass of the unlabeled and labeled peptide, the addition of the TCO-PEG8 moiety can be verified. Techniques such as MALDI-TOF or LC-MS can be employed.[14]

  • HPLC Analysis: Comparing the chromatograms of the reaction mixture before and after purification can confirm the formation of a new product peak corresponding to the labeled peptide.

Optimization and Troubleshooting

Parameter Recommendation Rationale Troubleshooting
pH of Conjugation 7.2 - 8.5[1][]Balances amine reactivity (higher pH) with NHS ester stability (lower pH).[3]Low Yield: Increase pH slightly (e.g., to 8.5). No Reaction: Ensure buffer is amine-free.
Molar Ratio (Linker:Peptide) 10-20:1[5][11]A molar excess of the linker drives the reaction towards the product.Low Yield: Increase the molar excess of the linker. Multiple Labeling: Reduce the molar excess of the linker.
Reaction Time & Temperature 1-4 hours at RT or overnight at 4°C.[1][12]Provides sufficient time for the reaction to proceed to completion.Low Yield: Increase reaction time or perform at room temperature if initially at 4°C.
Reagent Quality Use fresh, high-purity reagents. Prepare EDC, NHS, and TCO-NHS solutions immediately before use.[11]EDC and NHS esters are moisture-sensitive and can hydrolyze, leading to reduced reactivity.[3]Low or No Reaction: Use fresh, anhydrous solvents and new vials of reagents.

Downstream Applications: The "Click" Reaction

Once the peptide is successfully labeled with the TCO moiety, it is ready for the highly efficient and selective IEDDA "click" reaction with a tetrazine-functionalized molecule.[1][2] This allows for the attachment of a wide range of functionalities, including:

  • Fluorescent dyes for imaging applications.

  • Radiolabels for PET imaging.[15]

  • Therapeutic agents for targeted drug delivery.

  • Biotin for affinity purification.

The TCO-tetrazine ligation is exceptionally fast, often proceeding to completion within minutes at room temperature in aqueous buffers, making it ideal for in vitro and in vivo applications.[1]

References

  • AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents. Retrieved from [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • CD Bioparticles. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • Gunda, N. S. K., et al. (2015). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance.
  • Interchim. TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Retrieved from [Link]

  • Guedes, A., et al. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes.
  • Lehtelä, L., et al. (2023). Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction. RSC Medicinal Chemistry, 14(8), 1545-1554.
  • Fürth, D. This protocol outlines antibody conjugation by NHS-esters. Retrieved from [Link]

  • Demeestère, A., et al. (2020). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Synthesis, 52(21), 3121-3136.
  • Haun, J. B. (2014). Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. UC Irvine.
  • Handore, K. L., et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry, 89(11), 7598–7609.
  • Abberior Instruments. NHS ester protocol for labeling proteins. Retrieved from [Link]

  • ResearchGate. (2022, September 4). EDC/NHS conjugation: Is it possible to activate amine first? Retrieved from [Link]

  • Wang, G., et al. (2018). Characterization of Synthetic Peptides by Mass Spectrometry. In Methods in Molecular Biology (Vol. 1748, pp. 195-203). Humana Press.
  • ten Hoeve, W., et al. (2016). and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Polymer Chemistry, 7(47), 7348-7358.

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Compatible TCO Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Bioorthogonal Chemistry on a Solid Support

The convergence of solid-phase peptide synthesis (SPPS) and bioorthogonal chemistry has opened new frontiers in peptide engineering, enabling the creation of precisely modified peptides for a vast array of applications, from targeted drug delivery to advanced molecular imaging. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a strained alkene.[1] Trans-cyclooctene (TCO) has emerged as a dienophile of choice due to its exceptional reaction kinetics and stability in biological systems.[2]

This guide provides a comprehensive overview and detailed protocols for the incorporation of TCO moieties into peptides during Fmoc-based SPPS. We will delve into the selection of appropriate TCO-amino acid building blocks, their integration into peptide sequences, cleavage from the solid support, and subsequent ligation with tetrazine probes, both on-resin and in solution.

The Chemistry: The TCO-Tetrazine Ligation

The reaction between a TCO and a tetrazine is a [4+2] cycloaddition that proceeds with extraordinary speed and selectivity, forming a stable dihydropyridazine linkage with the release of nitrogen gas.[2] This reaction requires no catalyst, proceeds readily in aqueous environments, and is orthogonal to the functional groups present in biological systems, making it an ideal tool for bioconjugation.[2][3]

Selecting Your SPPS-Compatible TCO Reagent

The key to incorporating a TCO group into a peptide via SPPS is the use of an unnatural amino acid (UAA) that has the TCO moiety attached to its side chain and is protected for use in standard Fmoc chemistry. The most common choice is an Fmoc-protected lysine derivative where the ε-amino group is modified with a TCO group.

Several factors should be considered when selecting a TCO-amino acid:

  • Reactivity vs. Stability: Highly strained TCOs, such as s-TCO, exhibit faster reaction kinetics with tetrazines but can be less stable, particularly to thiols.[4] For most applications, standard TCO derivatives offer an excellent balance of reactivity and stability.

  • Axial vs. Equatorial Isomers: TCOs can exist as axial and equatorial isomers, which can have different reactivities. While some studies suggest axial isomers are more reactive, other research in cellular contexts has shown the opposite, indicating that the optimal choice may be application-dependent.[5]

  • Linker Chemistry: The linker connecting the TCO to the amino acid can influence solubility and steric hindrance. PEGylated linkers are often used to improve the hydrophilicity of the resulting peptide.

Commercially Available Fmoc-TCO-Amino Acids:

Reagent NameStructureKey Features
Fmoc-L-Lys(TCO)-OH Lysine with TCO on the ε-amineStandard, widely used building block.
Fmoc-TCO-L-Lysine*Lysine with a strained TCO (sTCO)Higher reactivity, suitable for reactions with low concentrations of reagents.
Fmoc-PEGn-TCO-Lys-OH PEGylated TCO-lysineImproved solubility and pharmacokinetic properties.

Protocol 1: Incorporation of Fmoc-TCO-Amino Acids into Peptides via SPPS

This protocol outlines the manual incorporation of an Fmoc-TCO-amino acid into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.[1][6][7]

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • Fmoc-TCO-amino acid (e.g., Fmoc-L-Lys(TCO)-OH)

  • Standard Fmoc-protected amino acids

  • Coupling reagent (e.g., HCTU, HATU, or HBTU)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)

  • Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, dichloromethane (DCM)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-TCO-amino acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HCTU, 3-5 equivalents), and the base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours. For the potentially sterically hindered TCO-amino acid, a longer coupling time or a double coupling may be beneficial.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Expert Insights: The TCO moiety is generally stable to the basic conditions of piperidine used for Fmoc deprotection. However, prolonged exposure should be avoided. Standard coupling reagents are effective, but for valuable TCO-amino acids, using a slightly longer coupling time can ensure higher incorporation efficiency and avoid the need for a second coupling.

Protocol 2: On-Resin Tetrazine Ligation

Performing the TCO-tetrazine ligation while the peptide is still attached to the solid support is a powerful strategy for creating modified peptides that can be purified in a single step after cleavage.

Materials:

  • TCO-functionalized peptide-resin (from Protocol 1)

  • Tetrazine-functionalized probe (e.g., tetrazine-fluorophore, tetrazine-biotin)

  • Solvent: DMF or a mixture of DMF/water

Procedure:

  • Resin Preparation: After the final Fmoc deprotection and washing of the TCO-containing peptide-resin, swell the resin in DMF.

  • Ligation Reaction:

    • Dissolve the tetrazine probe (1.5-2 equivalents relative to resin loading) in DMF. For less soluble probes, a co-solvent like water or DMSO can be used.

    • Add the tetrazine solution to the resin.

    • Agitate the mixture at room temperature. The reaction is typically very fast and can be complete within 30-60 minutes.

    • The disappearance of the characteristic reddish/pink color of the tetrazine can be a visual indicator of reaction progress.

  • Washing: Drain the ligation solution and wash the resin extensively with DMF and DCM to remove any unreacted tetrazine probe.

  • Cleavage: The resin is now ready for cleavage and deprotection as described in Protocol 3.

Diagram of On-Resin Ligation Workflow:

On_Resin_Ligation Start TCO-Peptide-Resin Add_Tz Add Tetrazine Probe in DMF Start->Add_Tz React Agitate at RT (30-60 min) Add_Tz->React Ligation Wash Wash with DMF and DCM React->Wash End Ligated-Peptide-Resin Wash->End Cleavage Proceed to Cleavage (Protocol 3) End->Cleavage

Caption: Workflow for on-resin TCO-tetrazine ligation.

Protocol 3: Cleavage and Deprotection of TCO-Containing Peptides

The final step is to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups. The choice of cleavage cocktail is critical to preserve the integrity of the TCO moiety.

Expert Insights: The TCO group is sensitive to strong acids, but standard TFA cleavage cocktails can be used successfully. The key is to include scavengers to trap the reactive carbocations generated during deprotection, which could otherwise react with the TCO double bond. Triisopropylsilane (TIS) is an excellent scavenger for this purpose.

Recommended Cleavage Cocktail (Reagent B):

  • 95% Trifluoroacetic acid (TFA)

  • 2.5% Water

  • 2.5% Triisopropylsilane (TIS)

Materials:

  • Dry TCO- or ligated-peptide-resin

  • Cleavage cocktail (e.g., Reagent B)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Ensure the peptide-resin is dry.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin in a reaction vessel (approximately 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Add the filtrate dropwise to a 10-fold volume of cold diethyl ether.

    • A white precipitate of the crude peptide should form.

    • If no precipitate forms, which can happen with short or hydrophobic peptides, the ether can be partially evaporated under a stream of nitrogen.[8]

  • Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 4: In-Solution Tetrazine Ligation

If the tetrazine probe is not compatible with on-resin conditions or if a modular approach is desired, the ligation can be performed in solution after the TCO-peptide has been cleaved and purified.

Materials:

  • Purified, lyophilized TCO-peptide

  • Tetrazine-functionalized probe

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvent if needed (e.g., DMSO, DMF)

Procedure:

  • Dissolution:

    • Dissolve the TCO-peptide in the aqueous buffer to a known concentration (e.g., 1-5 mg/mL).

    • Dissolve the tetrazine probe in a minimal amount of a compatible organic co-solvent (like DMSO) before diluting it into the reaction buffer.

  • Ligation Reaction:

    • Add a slight molar excess (1.1-1.5 equivalents) of the tetrazine solution to the TCO-peptide solution.

    • Mix and allow the reaction to proceed at room temperature. Reaction times can range from minutes to a few hours, depending on the concentrations and the specific TCO/tetrazine pair.[2]

    • Monitor the reaction by LC-MS to confirm the formation of the desired product.

  • Purification: Purify the final peptide conjugate by reverse-phase HPLC to remove any unreacted starting materials.

Diagram of In-Solution Ligation Workflow:

In_Solution_Ligation Start Purified TCO-Peptide Add_Tz Add Tetrazine Probe (1.1-1.5 eq) Start->Add_Tz React React in Buffer (e.g., PBS, pH 7.4) Add_Tz->React Ligation Monitor Monitor by LC-MS React->Monitor Purify Purify by RP-HPLC Monitor->Purify Reaction Complete End Final Peptide Conjugate Purify->End

Caption: Workflow for in-solution TCO-tetrazine ligation.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low yield of TCO-peptide Incomplete coupling of the TCO-amino acid.Use a longer coupling time or perform a double coupling. Confirm completion with a Kaiser test.
Aggregation of the hydrophobic TCO-containing peptide during synthesis.[9]Synthesize on a more polar resin. Incorporate backbone modifications like pseudoprolines to disrupt secondary structures.
No peptide precipitate after cleavage The peptide is short and/or hydrophobic and remains soluble in ether.[8]Partially evaporate the ether under a stream of nitrogen. If that fails, evaporate the entire cleavage mixture and redissolve the residue in an appropriate solvent for HPLC purification.
Incomplete tetrazine ligation Insufficient equivalents of tetrazine probe.Use a higher excess of the tetrazine probe (e.g., 2-3 equivalents for on-resin, 1.5-2 for in-solution).
Degradation of the tetrazine probe.Use fresh tetrazine solutions. Some tetrazines are light-sensitive.
Side products observed after cleavage Reaction of scavengers with the TCO group.Ensure the use of non-nucleophilic scavengers like TIS. Avoid thiol-based scavengers if possible.
Alkylation of sensitive residues.Ensure an adequate amount of scavengers (TIS, water) is present in the cleavage cocktail.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Boger, D. L., & Yohannes, D. (1990). A new, effective cleavage method for solid-phase peptide synthesis. The Journal of Organic Chemistry, 55(24), 6000-6001.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266.
  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine‐containing peptides. Journal of peptide research, 53(5), 548-553.
  • van der Veken, P., et al. (2019). Synthesis of Peptides Containing a Combination of Free and 2‐trans‐Cyclooctene Carbamate Protected Lysine Residues. Chemistry–A European Journal, 25(51), 11913-11917. [Link]

  • Al-Gharabli, S. I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 163. [Link]

  • Blizzard, R. J., et al. (2019). Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. Current Protocols in Chemical Biology, 11(4), e69. [Link]

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels–Alder Reactivity. Journal of the American Chemical Society, 130(41), 13518–13519. [Link]

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]

  • Zeglis, B. M., et al. (2013). Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. ChemistryOpen, 2(3), 105-111. [Link]

  • Aapptec. (n.d.). Cleavage from Rink Amide Resin. [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • Plass, T., et al. (2021). Synthesis and Evaluation of Novel Ring‐Strained Noncanonical Amino Acids for Residue‐Specific Bioorthogonal Reactions in Living Cells. Angewandte Chemie International Edition, 60(16), 8965-8972. [Link]

  • Fang, T., et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. Bioconjugate chemistry, 30(5), 1347–1353. [Link]

  • Helminen, A., et al. (2023). Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines. RSC Medicinal Chemistry, 14(8), 1530-1539. [Link]

  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. [Link]

  • Reddit. (2023). r/OrganicChemistry - Peptide synthesis troubleshooting. [Link]

  • Wießler, M., et al. (2017). Tetrazine ligation for chemical proteomics. FEBS Letters, 591(19), 2969-2983. [Link]

  • Albericio, F., et al. (1997). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Tetrahedron Letters, 38(28), 4853-4856.
  • ChemRxiv. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. [Link]

  • bioRxiv. (2018). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. [Link]

  • Theranostics. (2014). Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation. [Link]

  • Sellegren, M., et al. (2020). Tetrazine-TCO Ligation: A Potential Simple Approach to Improve Tumor Uptake through Enhanced Blood Circulation. Molecular Pharmaceutics, 17(8), 2846–2855. [Link]

  • ResearchGate. (n.d.). (PDF) Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. [Link]

  • ResearchGate. (n.d.). How can I percipitate short peptides after resin cleavage from Rink Amide? [Link]

  • ResearchGate. (n.d.). (PDF) Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. [Link]

  • ResearchGate. (n.d.). Can some adsorbent easily extract the peptide from TFA cleavage cooktail? [Link]

  • University of Chicago. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. [Link]

Sources

Application Note: Optimized pH Conditions for TCO-PEG8-Acid Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals seeking to conjugate TCO-PEG8-acid (Trans-Cyclooctene-PEG8-Carboxylic Acid) to amine-containing biomolecules (e.g., antibodies, proteins) while preserving the bioorthogonal reactivity of the TCO moiety.

Executive Summary & Core Challenge

The conjugation of TCO-PEG8-acid to primary amines relies on carbodiimide chemistry (EDC/NHS), a process governed by strict pH requirements.[1] However, the Trans-Cyclooctene (TCO) moiety introduces a critical stability constraint: TCO is a highly strained alkene susceptible to isomerization into its unreactive cis-isomer (CCO).

This guide addresses the "Conjugation Paradox" :

  • EDC Activation is most efficient at acidic pH (4.5–5.5).

  • Amine Conjugation requires basic pH (7.2–8.[2]5) to ensure nucleophilicity.

  • TCO Stability is compromised by strong acids and, critically, by thiols often used in standard EDC quenching protocols.

The Solution: A split-pH protocol utilizing MES pH 6.0 for activation (minimizing acid exposure) and Phosphate pH 7.5 for conjugation, with a strict prohibition on thiol-based quenchers.

Mechanistic Principles

The pH Balancing Act

The reaction proceeds in two distinct chemical environments.[2][3][4] Attempting a "one-pot" reaction at neutral pH results in low efficiency due to the rapid hydrolysis of the EDC intermediate (O-acylisourea) before it can react with the amine.

StepReactionOptimal pHTCO Risk Factor
1. Activation Carboxyl + EDC

O-acylisourea
4.5 – 6.0 Moderate: Acid-catalyzed isomerization is possible below pH 5.0 over long durations.
2. Stabilization O-acylisourea + NHS

NHS-Ester
5.0 – 6.0 Low: NHS-esters are relatively stable at pH 6.0.
3.[1][3][5][6] Conjugation NHS-Ester + Amine

Amide Bond
7.2 – 8.0 Low: TCO is stable at physiological pH unless thiols are present.
4. Hydrolysis NHS-Ester + H₂O

Carboxyl (Side Rxn)
> 8.0 N/A: High pH destroys the reactive ester, lowering yield.
The Thiol Danger (Crucial Deviation from Standard Protocols)

Standard EDC protocols recommend quenching excess reagent with 2-mercaptoethanol (2-ME) .

  • WARNING: Never use 2-ME or DTT with TCO reagents.

  • Mechanism: Thiols catalyze the radical-mediated isomerization of trans-cyclooctene to cis-cyclooctene (CCO), rendering the molecule inert to Tetrazine.

  • Alternative: Use Glycine or Tris for quenching, or rely on rapid desalting.

Experimental Protocol

Materials Required[3][4][6][7][8][9][10][11][12]
  • Linker: TCO-PEG8-Acid (dissolved in dry DMSO or DMF).

  • Biomolecule: Protein/Antibody (free of carrier proteins like BSA/Gelatin).

  • Activators: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and Sulfo-NHS (N-hydroxysulfosuccinimide).[7]

  • Buffer A (Activation): 100 mM MES, 500 mM NaCl, pH 6.0 . (Note: pH 6.0 is chosen over 4.7 to protect TCO).

  • Buffer B (Conjugation): 1X PBS (Phosphate Buffered Saline), pH 7.5 .

  • Quencher: 1 M Glycine, pH 7.5.

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent.

Step-by-Step Workflow
Phase 1: Carboxyl Activation (The "Safe Acid" Step)
  • Preparation: Dissolve TCO-PEG8-Acid in anhydrous DMSO to a concentration of 10–50 mM.

  • Solubilization: Prepare fresh stock solutions of EDC (100 mM) and Sulfo-NHS (100 mM) in Buffer A (MES pH 6.0) .

    • Note: EDC is unstable in water; prepare immediately before use.

  • Activation Reaction:

    • Mix TCO-PEG8-Acid, EDC, and Sulfo-NHS in a molar ratio of 1 : 5 : 10 (Acid : EDC : NHS).

    • Incubate at room temperature for 15 minutes .

    • Why? This converts the acid to a semi-stable Sulfo-NHS ester. We use pH 6.0 to maintain TCO integrity while allowing EDC activity.

Phase 2: Conjugation (The pH Shift)
  • Protein Prep: Ensure the protein is in Buffer B (PBS pH 7.5) . If the protein is in Tris (amine-containing), dialyze into PBS first.

  • Mixing: Immediately add the activated TCO-NHS ester mixture to the protein solution.

    • Molar Excess: Use a 10–20x molar excess of TCO over protein for antibodies (IgG).

    • Volume Control: Ensure the added DMSO volume does not exceed 10% of the total reaction volume to prevent protein denaturation.

  • Incubation: Incubate for 2 hours at room temperature or overnight at 4°C.

Phase 3: Quenching & Purification[1]
  • Quenching: Add 1 M Glycine to a final concentration of 50 mM. Incubate for 15 minutes.

    • Critical: This caps unreacted NHS esters without isomerizing the TCO.

  • Purification: Remove excess TCO and byproducts using a desalting column equilibrated with PBS.

    • Storage: Store the conjugate at -80°C. Avoid repeated freeze-thaw cycles.

Visualizations

Chemical Reaction Pathway

This diagram illustrates the two-stage pH dependency of the reaction chemistry.

G cluster_0 Phase 1: Activation (pH 6.0) cluster_1 Phase 2: Conjugation (pH 7.5) cluster_2 Risks TCO_Acid TCO-PEG8-COOH Intermediate TCO-PEG8-NHS Ester (Semi-Stable) TCO_Acid->Intermediate Activation EDC EDC / Sulfo-NHS EDC->Intermediate Conjugate TCO-PEG8-Amide-Protein (Bioorthogonal Ready) Intermediate->Conjugate Amine Coupling Protein Protein-NH2 Protein->Conjugate Acid pH < 4.5 Isomer Dead Isomer (cis-Cyclooctene) Acid->Isomer Catalysis Thiol Thiols (2-ME) Thiol->Isomer Radical Attack

Caption: Two-step conjugation pathway highlighting the critical pH shift and stability risks.

Decision Workflow

A logical flow for optimizing the protocol based on specific protein constraints.

Workflow Start Start: TCO-PEG8-Acid Conjugation CheckBuffer Check Protein Buffer Start->CheckBuffer AmineFree Is it Amine-free (PBS/HEPES)? CheckBuffer->AmineFree Dialysis Dialyze into PBS pH 7.5 AmineFree->Dialysis No (Tris/Glycine) Activation Activate TCO-Acid MES Buffer, pH 6.0 15 mins AmineFree->Activation Yes Dialysis->Activation Mix Mix Protein + Activated TCO Adjust to pH 7.5 Activation->Mix QuenchChoice Select Quencher Mix->QuenchChoice BadQuench 2-Mercaptoethanol QuenchChoice->BadQuench Standard Protocol GoodQuench Glycine or Tris QuenchChoice->GoodQuench TCO Optimized Fail FAILURE: TCO Isomerization BadQuench->Fail Success SUCCESS: Active Conjugate GoodQuench->Success

Caption: Decision tree emphasizing buffer compatibility and the critical prohibition of thiol quenchers.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation upon adding TCO TCO hydrophobicity or high DMSO %Reduce DMSO to <5% v/v; add TCO slowly while vortexing.
Low Conjugation Yield Hydrolysis of NHS esterEnsure pH shift to 7.5 happens immediately upon mixing.[1][3] Do not delay.
No "Click" Reaction (TCO inactive) TCO IsomerizationCheck Quencher: Did you use 2-ME? Switch to Glycine. Check pH: Was activation pH < 4.5? Raise to 6.0.
Protein Aggregation pH near Isoelectric Point (pI)Ensure reaction pH is at least 1 unit away from the protein's pI.[2]

References

  • Rossin, R., et al. (2014). Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation. Chemical Science. Retrieved from [Link]

  • Fang, Y., et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conjugation Yields with TCO-PEG8-acid

Author: BenchChem Technical Support Team. Date: February 2026

Product: TCO-PEG8-acid (Trans-Cyclooctene-PEG8-Carboxylic Acid) Application: Bioconjugation via Amine Coupling (EDC/NHS activation) & IEDDA Click Chemistry Document Type: Technical Guide & Troubleshooting Workflow

Introduction: The Dual-Challenge of TCO-PEG8-acid

You are likely experiencing low yields because TCO-PEG8-acid presents a two-fold chemical challenge that does not exist with pre-activated esters (like TCO-NHS).

  • The Activation Hurdle: The carboxylic acid group is non-reactive toward amines until chemically activated (typically via EDC/NHS). This in-situ activation is pH-sensitive and prone to hydrolysis.

  • The Stability Paradox: The trans-cyclooctene (TCO) ring is highly reactive toward tetrazines due to significant ring strain.[1] However, this same strain makes it thermodynamically unstable, prone to isomerizing into the unreactive cis-cyclooctene (CCO) form if mishandled.

This guide isolates these variables to restore your conjugation efficiency.

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the failure point.

TCO_Troubleshooting Start Problem: Low Conjugation Yield Step1 DIAGNOSTIC 1: TCO Integrity Test (React TCO-Acid with Tetrazine dye) Start->Step1 Result1_Fail No Color Change/Slow Kinetics Step1->Result1_Fail Failed Result1_Pass Rapid Reaction Observed Step1->Result1_Pass Passed Issue_TCO ISSUE: TCO Degradation (Isomerization to cis-form) Result1_Fail->Issue_TCO Step2 DIAGNOSTIC 2: Review Activation Chemistry (EDC/NHS Protocol) Result1_Pass->Step2 Check_Buffers Check Buffer Composition Step2->Check_Buffers Issue_Buffer ISSUE: Amine Contamination (Tris/Glycine present?) Check_Buffers->Issue_Buffer Amine Buffer Used Issue_Hydrolysis ISSUE: Hydrolysis (pH > 7 during activation?) Check_Buffers->Issue_Hydrolysis Wrong pH Step3 DIAGNOSTIC 3: Protein Status Check_Buffers->Step3 Conditions OK Issue_Conc ISSUE: Low Protein Conc. (< 1 mg/mL) Step3->Issue_Conc

Figure 1: Decision tree for isolating the root cause of low conjugation yields. Start by verifying the TCO reagent itself before troubleshooting the protein coupling.

Part 2: Troubleshooting the "Acid" Activation (Chemistry Focus)

The most common reason for failure with TCO-PEG8-acid (as opposed to TCO-NHS) is inefficient activation of the carboxylic acid. The in situ generation of the NHS ester using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is strictly pH-dependent.

The pH Trap

A common error is performing the activation (EDC/NHS addition) and the conjugation (Protein addition) at the same pH. This ensures low yield.

Reaction StepOptimal pHReason for Failure at Wrong pH
1. Activation (TCO-Acid + EDC/NHS)4.5 – 6.0 At pH > 7, the active O-acylisourea intermediate hydrolyzes faster than it reacts with NHS.
2. Conjugation (Activated TCO + Protein)7.2 – 8.0 At pH < 7, the lysine amines on the protein are protonated (

) and unreactive.

Corrective Action: Use a two-buffer system.

  • Activation Buffer: MES Buffer (0.1 M, pH 5.5). Dissolve TCO-PEG8-acid, EDC, and NHS here. React for 15 minutes.

  • Conjugation Buffer: PBS or Bicarbonate (pH 7.5). Add the activated mixture to the protein solution which is already in this buffer. Note: The volume of the activation mix should be small enough not to drop the protein buffer pH below 7.0.

Buffer Incompatibility

Critical Rule: Never use Tris, Glycine, or Histidine buffers during the conjugation step.

  • Mechanism: These buffers contain primary amines that compete with your protein for the activated TCO ester.

  • Solution: Dialyze your protein into PBS (pH 7.4) or Borate buffer before starting.[2]

Part 3: Troubleshooting TCO Stability (The "Hidden" Variable)

If your chemistry is perfect but yields remain low, your TCO moiety may have isomerized to cis-cyclooctene (CCO), which is completely unreactive toward tetrazines.

Isomerization Triggers
  • Thiols: Free thiols (e.g., DTT, Mercaptoethanol, Cysteine) act as radical initiators that catalyze the relaxation of the strained TCO ring into the relaxed CCO form.

  • Copper: Trace copper in buffers can catalyze degradation.

  • Light/Heat: UV exposure accelerates isomerization.

TCO Integrity Test

Before committing valuable protein, validate your TCO-PEG8-acid stock.

  • Take a small aliquot of TCO-PEG8-acid.

  • Add a stoichiometric equivalent of a colored Tetrazine (e.g., Tetrazine-Cy5 or simply a Tetrazine dye).

  • Observation: The reaction should be instantaneous (seconds). If the color change (absorbance shift) is sluggish or incomplete, your stock is degraded.

Storage Protocol:

  • Store TCO-PEG8-acid at -20°C .

  • Keep desiccated (moisture hydrolyzes the acid/NHS).[3][4]

  • Protect from light .[4][5]

Part 4: Optimized Protocol for TCO-PEG8-acid Conjugation

This protocol uses a two-step activation to maximize yield.

Materials:

  • TCO-PEG8-acid (dissolved in dry DMSO at 10-50 mM).

  • EDC (freshly prepared in MES buffer).

  • Sulfo-NHS or NHS (freshly prepared in MES buffer).

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: 1X PBS, pH 7.4 (Must be amine-free).

Step-by-Step:

  • Activation (The "Acid" Step):

    • Mix TCO-PEG8-acid, EDC, and NHS in MES buffer.

    • Molar Ratio: 1 (TCO) : 10 (EDC) : 10 (NHS).

    • Incubation: 15 minutes at Room Temperature (RT).

    • Why: High EDC excess drives the equilibrium; pH 6.0 prevents hydrolysis.

  • Quenching EDC (Optional but Recommended):

    • Add 2-mercaptoethanol (to 20 mM) to quench unreacted EDC only if you are concerned about crosslinking proteins (EDC is a zero-length crosslinker).

    • Warning: 2-mercaptoethanol can isomerize TCO if left too long. If skipping this, ensure the protein is in significant excess or purify the activated ester (difficult). Better approach: Use a Desalting Spin Column (e.g., Zeba) equilibrated with MES to remove excess EDC before adding to protein.

  • Conjugation:

    • Add the activated TCO-NHS ester to your protein solution (Protein should be >1 mg/mL in PBS).

    • Molar Ratio: 10-20 equivalents of TCO per equivalent of Protein (for antibodies).

    • Incubation: 1-2 hours at RT or Overnight at 4°C.

  • Purification:

    • Remove excess TCO-acid using a desalting column (MWCO 7k) or dialysis against PBS.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I store the activated TCO-PEG8-NHS ester after I make it? A: No. The NHS ester is hydrolytically unstable. It has a half-life of minutes to hours in aqueous solution depending on pH. Prepare it immediately before use.

Q: Why is my TCO-PEG8-acid not dissolving in the buffer? A: The TCO ring is hydrophobic. While the PEG8 spacer helps, the molecule may still require organic assistance. Dissolve the TCO-PEG8-acid in dry DMSO or DMF first to make a concentrated stock, then dilute into the aqueous reaction mixture. Keep the final organic solvent concentration < 10% to avoid denaturing your protein.

Q: My protein precipitated after adding the TCO reagent. Why? A: This is likely due to "over-labeling." Attaching too many hydrophobic TCO groups can destabilize the protein.

  • Solution: Reduce the molar excess of TCO during the conjugation step (try 5x or 10x instead of 20x).

  • Solution: Ensure the DMSO concentration is below 5-10%.

Q: Can I use TCO-PEG8-acid with a protein containing free cysteines? A: Yes, but be cautious. While TCO targets amines, free thiols (cysteines) can promote radical isomerization of TCO. If your protein has surface-exposed free thiols, consider adding a radical scavenger like Trolox (water-soluble Vitamin E) to the buffer to protect the TCO ring.

References

  • Conju-Probe. TCO(axial)-PEG8-NHS Product Specifications and Click Chemistry Guide.Link

  • BroadPharm. Protocol for PEG Acid Reagents and EDC/NHS Activation.Link

  • Thermo Fisher Scientific. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) User Guide.Link

  • BenchChem. Technical Support: Storage and Stability of TCO-containing Reagents.Link

  • National Institutes of Health (NIH) / PMC. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition.Link

  • ResearchGate. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity.[6][7]Link

Sources

Validation & Comparative

Technical Comparison: TCO-PEG8-Acid vs. DBCO Reagents for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between TCO-PEG8-acid (Trans-cyclooctene) and DBCO reagents (Dibenzocyclooctyne) for in vivo imaging applications. It is designed for researchers requiring high-fidelity bioconjugation strategies.

Executive Summary

In the landscape of bioorthogonal chemistry for in vivo imaging, the choice between TCO (Inverse Electron Demand Diels-Alder, IEDDA) and DBCO (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) is a trade-off between kinetic velocity and chemical stability .[1]

  • TCO-PEG8-acid is the reagent of choice for pretargeting strategies where reaction rates (

    
    ) must outpace biological clearance. However, it suffers from trans-to-cis isomerization in serum.
    
  • DBCO reagents offer robust chemical stability and copper-free simplicity but are limited by slower kinetics (

    
    ) and significant hydrophobic non-specific binding  to serum albumin, which can obscure imaging contrast.
    

Part 1: Mechanism & Kinetics

The fundamental difference lies in the reaction mechanism, which dictates the speed and biocompatibility of the labeling.

Reaction Mechanisms
  • IEDDA (TCO System): A [4+2] cycloaddition between an electron-rich dienophile (TCO) and an electron-poor diene (Tetrazine).[2] This reaction releases nitrogen gas (

    
    ), making it irreversible and entropically driven.
    
  • SPAAC (DBCO System): A [3+2] cycloaddition between a strained alkyne (DBCO) and an azide.[3][4] While stable, the lack of a leaving group and lower ring strain energy compared to TCO results in significantly slower kinetics.

ReactionMechanisms cluster_IEDDA IEDDA (TCO-Tetrazine) cluster_SPAAC SPAAC (DBCO-Azide) TCO TCO-PEG8-Ab (Dienophile) Product_TCO Dihydropyridazine Conjugate + N2↑ TCO->Product_TCO k2 > 30,000 M-1s-1 Fast & Irreversible Tetrazine Tetrazine-Probe (Diene) Tetrazine->Product_TCO k2 > 30,000 M-1s-1 Fast & Irreversible DBCO DBCO-Reagent (Strained Alkyne) Product_DBCO Triazole Conjugate DBCO->Product_DBCO k2 ≈ 0.3 - 1.0 M-1s-1 Slow & Stable Azide Azide-Biomolecule (Dipole) Azide->Product_DBCO k2 ≈ 0.3 - 1.0 M-1s-1 Slow & Stable

Figure 1: Mechanistic comparison of IEDDA (Top) and SPAAC (Bottom). Note the massive kinetic advantage of the TCO system.

Quantitative Kinetics Comparison

The "PEG8" linker in TCO-PEG8-acid is not merely for solubility; it provides steric spacing. TCO moieties buried in hydrophobic antibody pockets lose reactivity.

FeatureTCO-PEG8-Acid (IEDDA)DBCO Reagents (SPAAC)Impact on Imaging
Reaction Rate (

)
10,000 – 100,000

0.1 – 1.0

TCO enables "Pretargeting" (reaction happens before probe clears).
Selectivity HighModerateDBCO can react with endogenous thiols (slowly).
Byproducts Nitrogen (

)
None

release drives reaction to completion.
Linker Requirement PEG8 Critical PEG4/PEG8 RecommendedPEG8 prevents TCO aggregation and preserves

.

Part 2: Physicochemical Properties & In Vivo Stability

The Hydrophobicity Problem (DBCO)

A critical, often overlooked limitation of DBCO in imaging is its lipophilicity .

  • Albumin Binding: The fused benzene rings of DBCO create a hydrophobic motif that fits perfectly into the drug-binding pockets (Sudlow sites) of Serum Albumin (HSA/MSA).

  • Consequence: In vivo, DBCO-labeled probes "hitchhike" on albumin. While this extends half-life (good for therapy), it drastically increases background noise (bad for imaging) because the probe does not clear from the blood pool.

The Isomerization Problem (TCO)

TCO is a high-energy molecule. It wants to relax back to its lower-energy cis-isomer (CCO), which is unreactive toward tetrazines.

  • Mechanism: Isomerization is catalyzed by copper ions (Cu(I)/Cu(II)) found in ceruloplasmin and free thiols in serum.

  • Mitigation: The "PEG8" spacer improves water solubility, reducing the TCO's tendency to associate with hydrophobic serum components that might facilitate this catalytic degradation.

  • Shelf-Life: TCO-PEG8-acid must be stored at -20°C or -80°C. In circulation, the half-life of the reactive TCO moiety is typically 10–24 hours, which is sufficient for most pretargeting protocols but limits long-term tracking.

Part 3: Pretargeting Workflow (The TCO Advantage)

Because TCO reacts so fast, it enables Pretargeting . This decouples the antibody (slow pharmacokinetics) from the imaging probe (fast pharmacokinetics).

  • Step 1 (Accumulation): Inject Ab-TCO-PEG8. Allow 24-72h for tumor accumulation and blood clearance.

  • Step 2 (Click): Inject the small molecule Tetrazine-Radioisotope.

  • Step 3 (Imaging): The reaction occurs instantly at the tumor. Unreacted probe clears rapidly via kidneys, resulting in high Tumor-to-Background ratios.

Pretargeting cluster_timeline TCO Pretargeting Workflow Step1 T=0h Inject Ab-TCO-PEG8 Step2 T=24-48h Clearance Phase Step1->Step2 Ab accumulates in tumor clears from blood Step3 T=48h Inject Tetrazine-Probe Step2->Step3 High Tumor/Blood ratio of Ab-TCO Step4 T=49h PET/SPECT Imaging Step3->Step4 Instant Ligation Rapid renal clearance of excess probe

Figure 2: Temporal workflow for TCO-based pretargeting. This is impossible with DBCO due to slow kinetics.

Part 4: Experimental Protocols

Protocol A: Conjugation of TCO-PEG8-Acid to Antibody (Lysine)

This protocol targets random lysine residues. The PEG8 linker is essential here to maintain solubility of the hydrophobic TCO group.

Reagents:

  • Monoclonal Antibody (free of BSA/Gelatin/Azide).

  • TCO-PEG8-NHS Ester (Activated form of TCO-PEG8-Acid).

  • Conjugation Buffer: 0.1M Sodium Bicarbonate, pH 8.3–8.5.

  • Desalting Columns (e.g., Zeba Spin, 40K MWCO).[5]

Procedure:

  • Buffer Exchange: Ensure antibody is in Conjugation Buffer. Remove any Tris or Glycine (amine-containing buffers) via dialysis or desalting column.

  • Activation: Dissolve TCO-PEG8-NHS in dry DMSO immediately before use. Do not store in solution.

  • Reaction: Add TCO-PEG8-NHS to the antibody at a 10-20 molar excess .

    • Expert Note: Unlike standard fluorophores, TCO is hydrophobic. The PEG8 spacer allows higher molar excess without precipitating the antibody.

  • Incubation: Incubate for 60 minutes at Room Temperature (RT) with gentle agitation.

  • Purification: Remove excess TCO using a desalting column equilibrated with PBS (pH 7.4).

  • QC (TCO Quantification): React a small aliquot of the conjugate with a known concentration of Tetrazine-dye (e.g., Tetrazine-Cy5). Measure the decrease in Tetrazine absorbance (usually around 500-550nm) or the appearance of the conjugate band on SDS-PAGE.

Protocol B: In Vivo Pretargeting (Mouse Model)

Reagents:

  • Tumor-bearing mice (e.g., xenograft).[6]

  • Ab-TCO-PEG8 conjugate (from Protocol A).

  • Radiolabeled Tetrazine (e.g.,

    
    Cu-Tetrazine or 
    
    
    
    F-Tetrazine).

Procedure:

  • Primary Injection: Inject 100–200

    
     of Ab-TCO-PEG8 intravenously (IV).
    
  • Lag Time: Wait 24–72 hours.

    • Validation: Collect blood tail vein samples at 24h and 48h. React plasma with Tetrazine-beads to verify TCO is still reactive and circulating levels have dropped.

  • Secondary Injection: Inject the Radiolabeled Tetrazine (approx. 10–15 nmol).

    • Stoichiometry: The molar amount of Tetrazine is usually much lower than the antibody dose to ensure rapid clearance of unbound probe.

  • Imaging: Perform PET/SPECT scan 1–2 hours post-tetrazine injection.

    • Contrast Check: If blood pool signal is high, increase the Lag Time in future experiments or use a "Clearing Agent" (a TCO-scavenger) prior to Tetrazine injection.

References

  • Rossin, R., et al. (2010). "In vivo chemistry for pretargeted tumor imaging in live mice." Angewandte Chemie International Edition. Link

  • Blackman, M. L., et al. (2008).[3] "Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity."[3] Journal of the American Chemical Society. Link

  • Devaraj, N. K., et al. (2012). "Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging." Bioconjugate Chemistry. Link

  • Hoffmann, J. E., et al. (2015). "Highly Stable Trans-Cyclooctene Tags with Improved Solubility for Bioorthogonal Labeling." Chemistry – A European Journal. Link

  • Zeglis, B. M., et al. (2013). "A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry." Journal of Nuclear Medicine. Link

Sources

Publish Comparison Guide: Evaluating Bioorthogonality of TCO-PEG8-Acid in Serum

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical evaluation of TCO-PEG8-acid , a high-performance bioorthogonal reagent. It moves beyond standard product descriptions to analyze serum stability, reaction kinetics, and experimental validation protocols.

Executive Summary

TCO-PEG8-acid represents a "Goldilocks" reagent in bioorthogonal chemistry: it balances the exceptional speed of the Inverse Electron-Demand Diels-Alder (IEDDA) reaction with the solubility required for complex biological media. While the trans-cyclooctene (TCO) moiety offers reaction rates (


) up to 

times faster than azide-alkyne cycloadditions, it possesses a distinct metabolic liability: isomerization to the unreactive cis-cyclooctene (CCO) in serum.

This guide details how to evaluate this liability, validate the reagent's performance, and compare it objectively against alternatives like BCN and Azides.

The Bioorthogonal Landscape: Why TCO-PEG8-Acid?

The Mechanism (IEDDA)

The core value of TCO-PEG8-acid lies in the IEDDA reaction. Unlike copper-catalyzed click chemistry (toxic to cells) or strain-promoted azide-alkyne cycloaddition (SPAAC, slow kinetics), TCO reacts with Tetrazines (Tz) with rate constants (


) exceeding 10,000 M⁻¹s⁻¹ .

The PEG8 spacer is not merely structural; it is functional. TCO is inherently hydrophobic. Without the hydrophilic PEG8 linker, TCO conjugates often aggregate in serum, leading to non-specific binding and "sticky" pharmacokinetics.

The Stability Paradox

The high ring strain that drives TCO's rapid reactivity also makes it susceptible to deactivation. In serum, TCO does not typically degrade via hydrolysis; rather, it undergoes isomerization .

  • Catalysts: Copper-binding proteins (e.g., Albumin) and free thiols.

  • Outcome: Conversion to cis-cyclooctene (CCO), which is chemically inert toward tetrazines.

Mechanistic Pathway Visualization

The following diagram illustrates the competing pathways TCO faces in a biological environment.

IEDDA_Pathway TCO TCO-PEG8-Acid (Active) Conjugate Stable Conjugate (Dihydropyridazine) TCO->Conjugate IEDDA Reaction k2 > 10,000 M-1s-1 CCO Cis-Cyclooctene (Dead/Inactive) TCO->CCO Isomerization (Deactivation) Tetrazine Tetrazine Probe Tetrazine->Conjugate Serum Serum Factors (Cu-Albumin, Thiols) Serum->CCO

Figure 1: Competing pathways for TCO in serum.[1] The green path represents the desired bioorthogonal ligation, while the red path shows the deactivation mechanism mediated by serum factors.

Comparative Analysis: TCO-PEG8-Acid vs. Alternatives

When selecting a bioorthogonal reagent, one must trade off Speed vs. Stability .[2][3]

FeatureTCO-PEG8-Acid BCN-PEG-Acid Azide-PEG-Acid
Reaction Partner TetrazineTetrazine / AzideDBCO / BCN
Reaction Type IEDDAIEDDA / SPAACSPAAC
Rate Constant (

)
High (

M⁻¹s⁻¹)
Medium (

M⁻¹s⁻¹)
Low (

M⁻¹s⁻¹)
Serum Stability (

)
Moderate (Hours to Days)*Low/Moderate (Thiol sensitive)High (Weeks)
Solubility High (due to PEG8)ModerateHigh
Primary Failure Mode Isomerization to cisThiol addition / OxidationMinimal

Critical Insight:

  • Use TCO-PEG8-acid for in vivo pre-targeting or rapid cell labeling where the reaction must occur in seconds/minutes.

  • Use Azides for metabolic labeling where the reagent must circulate for days.

  • Use BCN only if TCO is too bulky, but beware of its reactivity with endogenous thiols.

*Note: TCO stability varies by isomer.[1][4] "Axial" TCO is more stable than "Equatorial" TCO. Commercial TCO-PEG8-acid is typically the more stable conformer.

Experimental Validation Protocols

To trust TCO-PEG8-acid in your specific application, you must validate its stability in your biological matrix (e.g., mouse serum, human plasma). Do not rely solely on vendor datasheets.

Protocol 1: Serum Stability Assay (LC-MS/HPLC)

This protocol measures the "functional" half-life of TCO. We do not measure TCO directly because it is difficult to distinguish TCO from CCO by mass alone. Instead, we use a "Tetrazine Quench" method.

Materials:

  • TCO-PEG8-Acid (10 mM stock in DMSO).

  • Pooled Human or Mouse Serum.

  • Reference Tetrazine (e.g., Methyl-Tetrazine-Amine, highly stable).

  • Internal Standard (e.g., Warfarin or a non-reactive PEG).

Workflow:

  • Incubation: Spike TCO-PEG8-Acid into serum (final conc. 100 µM). Incubate at 37°C.

  • Sampling: At

    
     hours, remove 50 µL aliquots.
    
  • Quenching (The Critical Step): Immediately add excess Tetrazine (500 µM) to the aliquot.

    • Logic: Any active TCO will instantly react to form the TCO-Tetrazine conjugate. The inactive CCO will not react.

  • Precipitation: Add 200 µL cold Acetonitrile (containing Internal Standard) to precipitate serum proteins. Centrifuge (10,000 x g, 10 min).

  • Analysis: Analyze the supernatant by LC-MS. Monitor the peak area of the TCO-Tetrazine Conjugate .

    • Decrease in Conjugate peak over time = Loss of TCO stability.

Stability_Protocol Start Start: TCO-PEG8-Acid in Serum (37°C) Sample Take Aliquot (t = 0, 1, 4, 24h) Start->Sample Quench Add Excess Tetrazine (Converts active TCO to Conjugate) Sample->Quench Immediate Precip Protein Precipitation (Acetonitrile + Internal Std) Quench->Precip Analyze LC-MS Analysis (Quantify Conjugate) Precip->Analyze

Figure 2: Tetrazine-Quench workflow for quantifying functional TCO in serum.

Protocol 2: Kinetic Evaluation (Fluorescence)

To confirm the PEG8 linker does not sterically hinder the reaction, determine the second-order rate constant (


).
  • Setup: Use a Stopped-Flow Spectrophotometer or a rapid plate reader.

  • Reagents:

    • Reagent A: TCO-PEG8-Acid (Pseudo-first order excess, e.g., 100 µM).

    • Reagent B: Tetrazine-Fluorophore (e.g., Tetrazine-FAM, 1 µM).

  • Measurement: Monitor the exponential decay of Tetrazine absorbance (520 nm) or the change in fluorescence (if using a fluorogenic probe).

  • Calculation: Plot

    
     vs. [TCO] concentration. The slope of the line is 
    
    
    
    .
    • Acceptance Criteria:

      
       in PBS.
      

References

  • Rossin, R., et al. (2010). Trans-Cyclooctene Tags with Improved Stability for Diels-Alder Chemistry in Living Systems. Bioconjugate Chemistry. Link

  • Darko, A., et al. (2014).[3] Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation. Chemical Science. Link

  • Hoffmann, J.E., et al. (2015). Mechanism of the Trans-Cyclooctene–Tetrazine Reaction. Journal of the American Chemical Society.[5] Link

  • Murrey, H.E., et al. (2021). Bioorthogonal Tetrazine-Trans-Cyclooctene Ligation for Proteomic Applications. Accounts of Chemical Research. Link

  • Knall, A.C., et al. (2014). Inverse Electron Demand Diels–Alder (IEDDA)-Initiated Conjugation: A (High) Potential Click Chemistry Scheme. Chemical Society Reviews. Link

Sources

Validating TCO-PEG8-Acid Stability in Plasma: A Technical Guide for Drug Delivery Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trans-cyclooctene (TCO) derivatives, such as TCO-PEG8-acid , represent the gold standard for reaction kinetics in bioorthogonal chemistry, driving Inverse Electron-Demand Diels-Alder (IEDDA) reactions with tetrazines at rates exceeding


. However, this kinetic advantage comes with a critical liability for drug delivery: metabolic instability .

In plasma, TCO undergoes rapid isomerization to its unreactive cis-cyclooctene (CCO) isomer, driven by copper-binding proteins (e.g., albumin) and endogenous thiols. This guide provides a rigorous framework for validating the plasma stability of TCO-PEG8-acid, ensuring that your drug conjugate retains bioactivity in vivo.

Part 1: The Mechanism of Instability

To validate stability, one must understand the degradation pathway. Unlike amide or ester hydrolysis, TCO degradation is a geometric isomerization that preserves molecular weight but destroys reactivity.

Key Drivers of Isomerization:

  • Copper-Mediated Catalysis: Cu(I)/Cu(II) redox cycling, often facilitated by albumin, coordinates with the strained alkene, lowering the activation energy for trans-to-cis relaxation.

  • Thiol-Ene Radical Cycle: Endogenous thiols (glutathione, HSA-Cys34) can attack the strained double bond, forming a radical intermediate that relaxes to the thermodynamic cis ground state upon hydrogen abstraction or radical release.

Visualization: TCO Isomerization Pathway

TCO_Isomerization TCO Active TCO (Trans-Cyclooctene) Complex TCO-Cu/Albumin Complex TCO->Complex + Plasma Cu(II) Radical Thiol-Radical Intermediate TCO->Radical + R-SH (Thiol) CCO Inactive CCO (Cis-Cyclooctene) Complex->CCO Isomerization (Relaxation) Radical->CCO Radical Collapse

Figure 1: The dual pathways of TCO deactivation in plasma. Note that the product (CCO) is chemically inert toward Tetrazines.

Part 2: Comparative Analysis

Before committing to a TCO-PEG8-acid linker, benchmark its performance against alternatives. While PEG8 improves solubility (reducing aggregation-induced artifacts), it does not inherently prevent isomerization.

Table 1: Bioorthogonal Linker Performance in Plasma

FeatureTCO-PEG8-Acid d-TCO (Dioxolane) DBCO (Strain-Promoted) BCN (Bicyclo[6.1.0]nonyne)
Primary Reactivity IEDDA (Fastest)IEDDA (Fast)SPAAC (Slow)SPAAC (Moderate)
Rate Constant (

)




Plasma Stability (

)
Low (< 1-6 hrs)*High (> 4 days)High (> 24 hrs)Moderate
Degradation Mode Isomerization to cisMinimal IsomerizationHydrophobic InteractionThiol addition
Solubility High (PEG8 assisted)High (Hydrophilic core)Low (Hydrophobic)Low/Moderate

*Note: TCO half-life is highly variable based on the specific isomer (axial/equatorial) and the "freshness" of plasma. Aged plasma containing oxidized thiols or active copper significantly accelerates degradation.

Part 3: Validation Protocol

Objective: Determine the functional half-life of TCO-PEG8-acid in plasma by monitoring the loss of reactivity toward a Tetrazine probe.

Why not just measure TCO mass? Because TCO and CCO are isomers with identical Molecular Weight (MW). Standard LC-MS cannot easily distinguish them without specialized chiral chromatography. The most robust method is a "Tetrazine Chase" assay.

Experimental Workflow

Validation_Protocol cluster_Timepoints Timepoint Sampling (0, 15, 30, 60, 120 min) Start Start: TCO-PEG8-Acid (10 µM) Incubate Incubate in Plasma (37°C, Fresh Mouse/Human) Start->Incubate Sample Aliquot Plasma Incubate->Sample Quench Add Excess Tetrazine (e.g., Tz-PEG-biotin) Sample->Quench Immediate Reaction Precipitate Protein Precipitation (Cold MeCN + IS) Quench->Precipitate Converts active TCO to measurable Adduct Analyze LC-MS/MS Analysis Quantify TCO-Tz Adduct Precipitate->Analyze

Figure 2: The "Tetrazine Chase" workflow ensures only active TCO is quantified. Inactive CCO will not react with the Tetrazine probe.

Detailed Methodology

1. Materials Preparation

  • Analyte: TCO-PEG8-Acid stock (10 mM in DMSO).

  • Matrix: Fresh Human or Mouse Plasma. Avoid "aged" plasma if possible, as thiol oxidation states change over time.

  • Chase Reagent: Methyl-Tetrazine-Acid or similar (in 10-fold molar excess).

  • Internal Standard (IS): Warfarin or Tolbutamide.

2. Incubation

  • Spike TCO-PEG8-Acid into pre-warmed (37°C) plasma to a final concentration of 5–10 µM.

  • Control: Spike into PBS (pH 7.4) to distinguish chemical hydrolysis from plasma-mediated isomerization.

  • Maintain at 37°C with gentle shaking.

3. Sampling & Quenching (The Critical Step)

  • At defined time points (

    
     min), remove 50 µL aliquots.
    
  • Immediately add 50 µL of the Chase Reagent (Tetrazine, ~100 µM).

  • Mechanism:[1] The Tetrazine reacts instantly (

    
    ) with any remaining active TCO. The inactive cis-isomer will not react.
    

4. Extraction & Analysis

  • Add 200 µL cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Centrifuge (10,000 x g, 10 min, 4°C).

  • Inject supernatant into LC-MS/MS.

  • Monitor: The formation of the TCO-Tetrazine ligation product.

  • Calculation: Plot the Area Ratio (Product/IS) vs. Time. The decay in product formation corresponds directly to the loss of TCO stability.

Part 4: Data Interpretation & Troubleshooting[2]
ObservationDiagnosisCorrective Action
Rapid decay in Plasma (< 15 min) High Copper/Thiol activity (Typical for standard TCO).Switch to d-TCO or s-TCO variants; Ensure plasma is fresh.
Decay in PBS Control Chemical instability or aggregation.PEG8 usually prevents aggregation. Check pH or light exposure (TCO is photo-sensitive).
Low T=0 Recovery TCO binding to Albumin.PEG8 helps, but non-specific binding can occur. Increase MeCN ratio during extraction.
References
  • Rossin, R., et al. (2010). "Trans-cyclooctene tags with shortened half-lives for use in pretargeted radioimmunoimaging." Bioconjugate Chemistry.

  • Darko, A., et al. (2014).[2] "Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation."[3] Chemical Science.

  • Fang, Y., et al. (2019). "Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver(I) Metal Complexation." Tetrahedron.

  • BroadPharm. (n.d.). "TCO-PEG8-acid Product Guide & Stability Warnings."

  • Murrey, H. E., et al. (2015). "Bioorthogonal Click Chemistry-Based Synthetic Cell Glue." Bioconjugate Chemistry.

Sources

Publish Comparison Guide: Mass Spectrometry Characterization of TCO-PEG8-Acid Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and characterization framework for TCO-PEG8-acid conjugates, designed for researchers requiring high-fidelity mass spectrometry (MS) validation.

Executive Summary

TCO-PEG8-Acid (Trans-Cyclooctene-PEG8-Carboxylic Acid) is a high-performance heterobifunctional linker used primarily in Inverse Electron Demand Diels-Alder (IEDDA) bioorthogonal chemistry. Unlike first-generation click reagents (e.g., NHS-Azide), TCO reagents offer reaction kinetics up to 1,000× faster than Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

However, the thermodynamic stress of the trans-cyclooctene ring presents unique challenges in mass spectrometry characterization. TCO is prone to acid-catalyzed isomerization to its inactive cis-isomer (CCO) and radical degradation. This guide outlines a self-validating LC-MS workflow to characterize TCO-PEG8-Acid, ensuring the preservation of the reactive moiety while accurately determining molecular weight and purity.

Technical Specifications & Mechanism

Chemical Identity[1]
  • Chemical Name: (E)-Cyclooct-4-enyl-PEG8-acetic acid (common variation)

  • Formula:

    
    
    
  • Exact Mass (Monoisotopic): 593.3413 Da

  • Average Molecular Weight: ~593.70 Da[1][2]

  • Reactive Groups:

    • TCO (Trans-Cyclooctene): Reacts with Tetrazines (IEDDA).[1][3][4]

    • Carboxylic Acid: Reacts with primary amines (via EDC/NHS activation).

The Analytical Challenge: TCO Stability

The core challenge in MS characterization is the TCO-to-CCO isomerization . The trans conformation holds significant ring strain (~25 kcal/mol). In the electrospray ionization (ESI) source, excessive heat or low pH can catalyze the relaxation to the cis form. While the mass remains identical (593.34 Da), the cis isomer is bio-inactive .

  • Solution: Use "Soft" ESI parameters (low source temp, neutral pH buffers) and validate reactivity post-MS if possible, or rely on distinct LC retention times (TCO elutes slightly earlier/later than CCO depending on the column).

Comparative Analysis: TCO-PEG8-Acid vs. Alternatives

This section objectively compares TCO-PEG8-Acid against the two most common alternatives: DBCO-PEG-Acid (SPAAC chemistry) and Azide-PEG-Acid (CuAAC chemistry).

Table 1: Performance & MS Characterization Matrix
FeatureTCO-PEG8-Acid DBCO-PEG-Acid Azide-PEG-Acid
Reaction Type IEDDA (Tetrazine)SPAAC (Azide)CuAAC (Alkyne)
Kinetics (

)
Fastest (>2000

)
Slow (~1

)
Moderate (requires Cu catalyst)
Hydrophilicity High (PEG8 offset)Low (DBCO is hydrophobic)Moderate
MS Ionization Excellent (PEG chain aids ESI+)Good, but bulky aromatic signalExcellent
MS Stability Sensitive (Isomerization risk)Stable ring; sensitive to TCEPStable
Diagnostic Ion

44 series (PEG) + TCO loss

300+ (DBCO core)

44 series
Best Use Case Low-concentration targets; rapid labelingSimple labeling; no catalyst neededRobust, inexpensive labeling
Key Insight: Why Choose PEG8?
  • Vs. PEG4: PEG4 linkers often fail to solubilize hydrophobic payloads (e.g., drug-linkers), leading to aggregation in the LC column and signal suppression in MS. PEG8 provides a "sweet spot" of solubility without introducing excessive polydispersity found in PEG24+.

  • Vs. DBCO: DBCO adds significant hydrophobic bulk, often causing retention time shifts and peak broadening in LC-MS. TCO is smaller and less prone to non-specific binding, though it requires careful handling.

Experimental Protocol: LC-MS Characterization

Objective: Confirm the identity and purity of TCO-PEG8-Acid while minimizing in-source isomerization.

Reagents & Setup
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer (High Resolution).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A:

    
     + 0.1% Formic Acid (FA).
    
  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Sample Diluent: 50:50

    
    :ACN (Avoid alcohols if esterification is a risk, though unlikely with free acid).
    
Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve TCO-PEG8-Acid to 1 mg/mL in DMSO (Stock).

    • Dilute to 10 µg/mL in Sample Diluent.

    • Critical: Analyze immediately. Do not store diluted samples in acidic mobile phase for >4 hours.

  • LC Method (Gradient):

    • Flow Rate: 0.4 mL/min.

    • Temp: 40°C.

    • Gradient: 5% B (0-1 min)

      
       95% B (8 min) 
      
      
      
      95% B (10 min).
  • MS Source Parameters (Soft ESI):

    • Polarity: Positive (+).

    • Capillary Voltage: 2.8 kV (Lower than standard 3.5 kV to reduce discharge).

    • Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation).

    • Source Temp: 100°C (Minimize thermal isomerization).

    • Desolvation Temp: 300°C.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for

      
      , 
      
      
      
      , and
      
      
      .
    • Check for the "PEG Ladder" pattern (repeating +44 Da units) in fragmentation spectra.

Visualization: LC-MS Workflow Logic

LCMS_Workflow Sample TCO-PEG8-Acid (Solid) Prep Dilution 10 µg/mL (50% ACN) Sample->Prep Dissolve LC LC Separation C18 Column (Separate TCO/CCO) Prep->LC Inject ESI Soft ESI Source Low Temp/Voltage LC->ESI Elute MS1 Full Scan MS Identify [M+H]+ ESI->MS1 Ionize MS1->LC Isomer Check (Retention Time) MS2 MS/MS Fragmentation PEG Ladder Validation MS1->MS2 Select Precursor

Caption: Figure 1. Self-validating LC-MS workflow emphasizing "Soft ESI" to prevent TCO isomerization and retention time analysis for isomer differentiation.

Data Presentation & Interpretation

Expected Mass Signals

Based on the formula


, the following ions should be monitored. Note that commercial "PEG8" is a discrete polydisperse mixture in some grades, but high-purity reagents should show a single dominant peak.
Ion SpeciesFormula CompositionTheoretical m/z (Monoisotopic)Description


594.3491 Protonated parent ion (Primary Quant)


616.3310 Sodiated adduct (Common in PEG)


611.3756 Ammonium adduct (If ammonium buffers used)
Diagnostic Fragmentation (MS/MS)

Fragmentation of PEGylated conjugates follows a predictable "stripping" mechanism.

  • PEG Series: Sequential loss of ethylene oxide units (

    
    , 44.02 Da).
    
    • Observation: A series of peaks separated by 44 Da in the MS/MS spectrum.

  • TCO Head Group: The cyclooctene ring is hydrocarbon-rich.

    • Diagnostic: Loss of the TCO moiety or cleavage at the carbamate/amide linkage often yields a specific fragment corresponding to the PEG-Acid chain alone.

Fragmentation Pathway Diagram

Fragmentation Parent Precursor Ion [M+H]+ = 594.35 Frag1 PEG Fragmentation Loss of -CH2CH2O- (44 Da) Parent->Frag1 CID Energy Frag2 Linker Cleavage Loss of TCO Group Parent->Frag2 High Energy Frag1->Frag1 Sequential Loss Frag3 Characteristic Ion PEG-Acid Core Frag2->Frag3 Rearrangement

Caption: Figure 2. MS/MS fragmentation pathway.[5][6][7][8] The "PEG Ladder" (Frag1) is the primary confirmation of the linker length, while Linker Cleavage (Frag2) confirms the TCO attachment.

References

  • Darko, A., et al. (2014).Conformationally Strained Trans-Cyclooctene Derivatives for Bioorthogonal Chemistry. Journal of Organic Chemistry. (Context on TCO stability).
  • National Institutes of Health (NIH). Comparative Study of Click Handle Stability in Common Ligation Conditions. PMC. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.